4-methoxy-N-(prop-2-yn-1-yl)aniline
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Overview
Description
4-methoxy-N-(prop-2-yn-1-yl)aniline is an organic compound with the molecular formula C10H11NO. It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a prop-2-yn-1-yl group attached to the nitrogen atom of the aniline. This compound is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Mode of Action
It has been suggested that both the starting material and the product act as photosensitizers, generating reactive oxygen species through energy transfer and a single electron transfer pathway . This could potentially lead to changes in the target molecules, but further studies are required to confirm this hypothesis.
Biochemical Pathways
The generation of reactive oxygen species suggested by some studies could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
Given the potential generation of reactive oxygen species , it is possible that this compound could induce oxidative stress in cells, leading to various cellular responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(prop-2-yn-1-yl)aniline typically involves the reaction of 4-methoxyaniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(prop-2-yn-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy and prop-2-yn-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or other aniline derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aniline derivatives .
Scientific Research Applications
4-methoxy-N-(prop-2-yn-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound has a similar structure but contains a sulfonamide group instead of a methoxy group.
N-(prop-2-yn-1-yl)aniline: This compound lacks the methoxy group present in 4-methoxy-N-(prop-2-yn-1-yl)aniline.
Uniqueness
This compound is unique due to the presence of both methoxy and prop-2-yn-1-yl groups, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a versatile compound in organic synthesis and research applications .
Properties
IUPAC Name |
4-methoxy-N-prop-2-ynylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-8-11-9-4-6-10(12-2)7-5-9/h1,4-7,11H,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDJGFVRXCMXKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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